(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine is an organic compound that belongs to the class of phenethylamines. These compounds are characterized by the presence of a phenyl ring substituted with various functional groups and an amine group attached to an ethane chain. The specific structure of this compound includes a bromine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring, with the amine group attached to the first carbon of the ethane chain in the R-configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenylacetic acid, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.
Reduction: The resulting 2-bromo-4-methoxyphenylacetic acid is then reduced to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is converted to the amine through a substitution reaction using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under specific conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, thiourea for thiol substitution, and ammonia for amine substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding phenethylamine without the bromine atom.
Substitution: Formation of various substituted phenethylamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine would depend on its specific interactions with molecular targets. Typically, phenethylamines can interact with neurotransmitter receptors, enzymes, and ion channels, modulating their activity and leading to various physiological effects. The bromine and methoxy substituents may influence the compound’s binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R)-1-(2-bromo-4-hydroxyphenyl)ethan-1-amine: Similar structure with a hydroxyl group instead of a methoxy group.
(1R)-1-(2-bromo-4-methoxyphenyl)propan-1-amine: Similar structure with an additional carbon in the ethane chain.
Uniqueness
The presence of the bromine atom and methoxy group in (1R)-1-(2-bromo-4-methoxyphenyl)ethan-1-amine may confer unique chemical and biological properties, such as altered reactivity and binding affinity compared to similar compounds. These differences can be exploited in various applications, making this compound valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C9H12BrNO |
---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
(1R)-1-(2-bromo-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
DDOJRMAWVRDIQG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Br)N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.